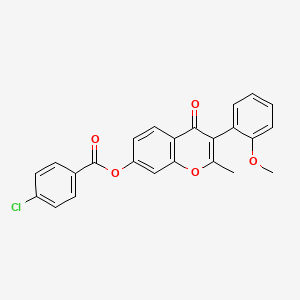![molecular formula C22H19FN2O2 B3537147 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B3537147.png)
1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
Overview
Description
1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole, also known as FMBI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and neurodegeneration. 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation. In neurodegenerative disorders, 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has been shown to reduce the production of amyloid beta and tau proteins, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of inflammatory cytokine production, and the improvement of cognitive function. 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of using 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole research, including the development of 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole analogs with improved solubility and efficacy, the investigation of 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole's potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole research also has the potential to lead to the development of new drugs for cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has demonstrated that 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole can reduce the production of inflammatory cytokines and alleviate inflammation in animal models. In neurodegenerative disorder research, 1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O2/c1-26-17-10-12-18(13-11-17)27-15-22-24-20-8-4-5-9-21(20)25(22)14-16-6-2-3-7-19(16)23/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQCGARLNBTNMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-bromo-2-chlorophenoxy)-N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B3537075.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3537084.png)

![N-{[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B3537106.png)
![3-[5-(3-allyl-5-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3537116.png)
![2-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-6-nitro-1,3-benzothiazole](/img/structure/B3537123.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3537127.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B3537131.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-chlorophenyl)piperazine](/img/structure/B3537155.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3537160.png)
![4-[(5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B3537161.png)
![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B3537176.png)